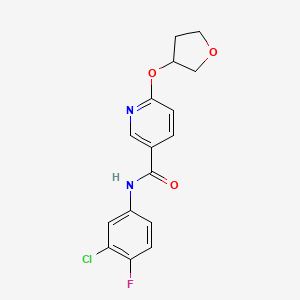
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide, also known as CFTRinh-172, is a compound that has been widely studied in the field of cystic fibrosis (CF) research. CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems, and CFTRinh-172 has been shown to have potential therapeutic effects in treating this disease.
Aplicaciones Científicas De Investigación
Antimicrobial and Fungicidal Activity
Compounds similar to N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have been explored for their antimicrobial and fungicidal properties. For instance, derivatives of nicotinamide have shown in vitro antimicrobial screening against various bacteria and fungi, demonstrating comparable efficacy to standard drugs in some cases (Patel & Shaikh, 2010). Furthermore, certain nicotinamide derivatives have displayed excellent fungicidal activities against pathogens like cucumber downy mildew, surpassing the effectiveness of commercial fungicides (Wu et al., 2022).
Herbicidal and Antifungal Potential
Nicotinic acid-based compounds have been explored for their potential as herbicides. A series of N-(arylmethoxy)-2-chloronicotinamides showed promising herbicidal activity against specific plant species, indicating their potential application in agricultural settings (Yu et al., 2021). Additionally, N-(thiophen-2-yl) nicotinamide derivatives have been designed and synthesized, displaying notable antifungal activities and serving as lead compounds for further structural optimization (Wu et al., 2022).
TRPV1 Antagonism and Anti-inflammatory Activity
Certain 6-phenylnicotinamide derivatives have been identified as potent TRPV1 antagonists with promising activity in models of inflammatory pain, suggesting potential therapeutic applications in pain management (Westaway et al., 2008). Moreover, specific derivatives of N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide have demonstrated significant anti-inflammatory activity in assays, indicating their potential in anti-inflammatory drug development (Sunder & Maleraju, 2013).
Antifungal and Neuroprotective Effects
Novel 2-aminonicotinamide derivatives, based on known antifungal compounds, have been synthesized and evaluated, showing potent in vitro antifungal activity against various fungal strains. These compounds have demonstrated efficacy against fluconazole-resistant strains and offer insights into new antifungal therapies (Ni et al., 2017). Additionally, certain nicotinamide derivatives have been identified as Na+/Ca2+ exchange inhibitors, with the potential to protect against hypoxia/reoxygenation-induced neuronal cell damage, indicating therapeutic potential in neuroprotection (Iwamoto & Kita, 2006).
Molecular Switches and Biosensors
Nicotinamide and quinone-based molecular switches have been developed for their unique photoinduced electron-transfer behavior, paving the way for applications in biosensing and molecular electronics (Yan et al., 2005).
Propiedades
IUPAC Name |
N-(3-chloro-4-fluorophenyl)-6-(oxolan-3-yloxy)pyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14ClFN2O3/c17-13-7-11(2-3-14(13)18)20-16(21)10-1-4-15(19-8-10)23-12-5-6-22-9-12/h1-4,7-8,12H,5-6,9H2,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUTLKFCWBGBSQU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC1OC2=NC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14ClFN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.74 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3-chloro-4-fluorophenyl)-6-((tetrahydrofuran-3-yl)oxy)nicotinamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-ethyl-3-methyl-6-(4-methylbenzyl)-5-((4-methylbenzyl)thio)-1H-pyrazolo[4,3-d]pyrimidin-7(6H)-one](/img/structure/B2813542.png)
![N-[2-(Oxan-4-yl)pyrimidin-5-yl]prop-2-enamide](/img/structure/B2813544.png)
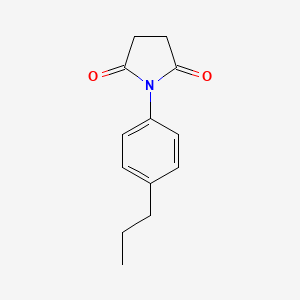
![2-Chloro-1-[5-(trifluoromethyl)-9-oxa-2-azaspiro[5.5]undecan-2-yl]ethanone](/img/structure/B2813548.png)
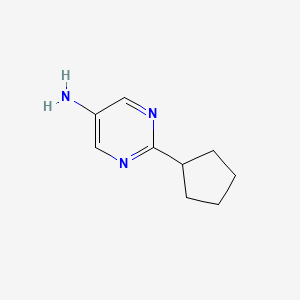
![6-{[2-(4-methoxyphenyl)-2-oxoethyl]sulfanyl}-1-phenyl-1,5-dihydro-4H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B2813550.png)
![9-(3-chloro-2-methylphenyl)-1-methyl-3-(3-phenylpropyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2813551.png)
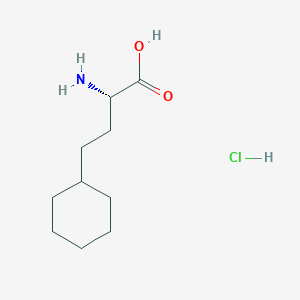
![4-Amino-2-oxabicyclo[2.1.1]hexane-1-carboxylic acid;2,2,2-trifluoroacetic acid](/img/structure/B2813555.png)
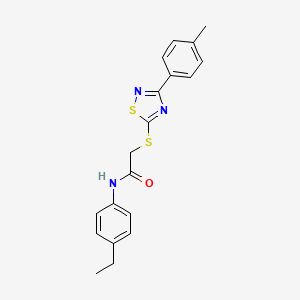
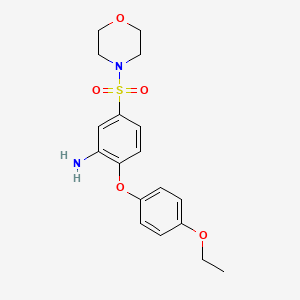
oxy]methyl})phosphinic acid](/img/structure/B2813561.png)
![2-amino-6-benzyl-7-methyl-5-oxo-4-(thiophen-2-yl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2813563.png)
![Methyl 5,5,7,7-tetramethyl-2-[(2-naphthalen-1-ylacetyl)amino]-4,6-dihydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2813564.png)